氯化镱(III)六水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

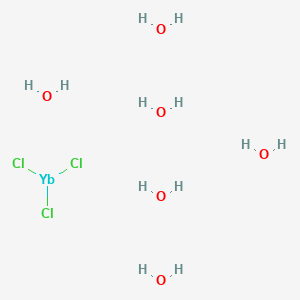

Ytterbium(III) chloride hexahydrate is a white crystalline solid . It is used as a precursor to synthesize nanomaterials and as a catalyst in various organic transformations . The compound has a linear formula of YbCl3 · 6H2O and a molecular weight of 387.49 .

Synthesis Analysis

Ytterbium(III) chloride hexahydrate can be synthesized by combining ytterbium(III) chloride hexahydrate (1 mmol) and benzene-1,4-dicarboxylic acid (1.5 mmol) with stirring with 2.5 mL deionised water and 2.5 mL N,N-dimethylformamide (DMF). The mixture is then sealed in a 20 mL Teflon-lined steel autoclave and heated at 100 °C for 20 hours .Molecular Structure Analysis

The crystal structure of Ytterbium(III) chloride hexahydrate consists of a [YbCl2(H2O)6]1+ cation and a chlorine anion . The coordination geometry around the metal center forms a distorted square antiprism .Chemical Reactions Analysis

Ytterbium(III) chloride hexahydrate reacts with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides .Physical And Chemical Properties Analysis

Ytterbium(III) chloride hexahydrate has a melting point of 180 °C (dec.) and a density of 2.58 g/mL at 25 °C . It is available in the form of crystals and lumps .科学研究应用

电化学和光谱研究: 氯化镱(III)在氯化铝-1-甲基-3-乙基咪唑鎓氯化物熔融盐中以六氯化镱(III)形式络合。它可以通过准可逆的一电子电荷转移过程还原为 Yb(II) 物种,表明在电化学中具有潜在应用 (Gau & Sun, 1996).

选择性膜传感器开发: 已经开发出一种基于增塑聚(氯乙烯) PVC 基质的新型镱(III)传感器。它对 Yb(III) 离子在宽浓度范围内表现出能斯特响应,表明在离子检测和测量方面在分析化学中的应用 (Ganjali et al., 2005).

配位化学中的阴极电解: 与氯化钐(III)相比,氯化镱(III) 在乙醇中的阴极电解中表现出不同的行为,形成不同的配合物。该性质可用于配位化学和材料科学 (Kostyuk et al., 2005).

熔融碱金属氯化物中的电化学: 研究熔融碱金属氯化物中的 Yb(III) 离子揭示了 Yb(III) 到 Yb(II) 的可逆还原反应,受传质控制。这一发现对于高温环境下的电化学应用具有重要意义 (Smolenski et al., 2008).

地球化学和环境科学: 已经研究了水溶液中的草酸镱配合物,这与镱在近地表水和沉积盆地流体中的传输有关。这在环境科学和地球化学中具有影响 (Gammons & Wood, 2000).

用于亚硫酸盐测定的分析化学: 氯化镱(III) 被用作测定亚硫酸盐的试剂,方法是测量 Yb(III)-亚硫酸盐配合物的形成,特别是在白葡萄酒样品中。该应用展示了其在食品科学和分析化学中的用途 (Rodríguez-Díaz et al., 2004).

自旋-晶格弛豫研究: 已经研究了在单晶中观察到的六水合氯化镱的自旋-晶格弛豫,这对于理解磁性及其在材料科学中的应用非常重要 (Flokstra et al., 1979).

作用机制

Target of Action

Ytterbium(III) chloride hexahydrate, also known as Ytterbium chlorate hexahydrate, primarily targets the synthesis of nanomaterials and acts as a catalyst in various organic transformations . It is used in the doping of yttrium oxide (Y2O3) nanoparticles for the development of fluorescent materials . It also targets the doping of yttrium fluoride (YF3) nanoparticles for potential usage in 3D displays, photovoltaics, and drug delivery .

Mode of Action

The compound interacts with its targets by being applied with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . This interaction results in the transformation of the aryl halides, which is a crucial step in many organic synthesis processes .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of nanomaterials, particularly in the doping of yttrium oxide and yttrium fluoride nanoparticles . These nanoparticles can then be used in the development of fluorescent materials, 3D displays, photovoltaics, and drug delivery systems .

Result of Action

The molecular and cellular effects of Ytterbium(III) chloride hexahydrate’s action are primarily seen in its role as a catalyst in organic transformations and in the synthesis of nanomaterials . For instance, it aids in the formation of yttrium oxide and yttrium fluoride nanoparticles, which have applications in the development of fluorescent materials, 3D displays, photovoltaics, and drug delivery systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ytterbium(III) chloride hexahydrate. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves and safety glasses should be worn when handling the compound .

安全和危害

Ytterbium(III) chloride hexahydrate is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

未来方向

Ytterbium(III) chloride hexahydrate can be used in applications such as rare earth doping of yttrium oxide (Y2O3) nanoparticles for the development of fluorescent materials . It can also be used for doping yttrium fluoride (YF3) nanoparticles for potential usage in 3D displays, photovoltaics, and drug delivery .

属性

IUPAC Name |

trichloroytterbium;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Yb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYFXTUKPKKWMP-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Yb](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Yb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ytterbium(III)chloridehexa hydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluorobenzo[d]isoxazole](/img/structure/B7960271.png)

![Benzo[d]oxazol-4-ylmethanol](/img/structure/B7960319.png)

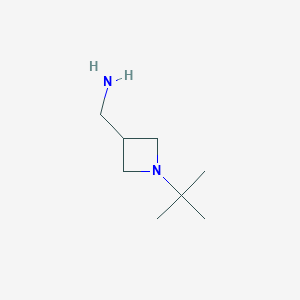

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7960323.png)

![Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B7960343.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-(3-nitrocarbamimidamido)pentanoate](/img/structure/B7960351.png)

![Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B7960354.png)